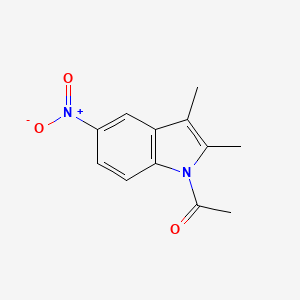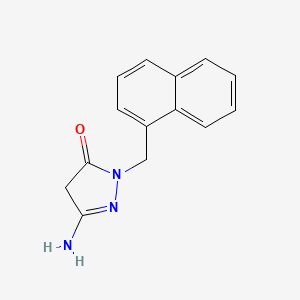
3-Amino-1-(naphthalen-1-ylmethyl)-1H-pyrazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(naphthalen-1-ylmethyl)-1H-pyrazol-5(4H)-one: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an amino group at position 3, a naphthalen-1-ylmethyl group at position 1, and a ketone group at position 5. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(naphthalen-1-ylmethyl)-1H-pyrazol-5(4H)-one typically involves the condensation of naphthalen-1-ylmethyl hydrazine with an appropriate β-keto ester. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography may be employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its ability to interact with biological targets and its efficacy in treating various diseases.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to the final product.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(naphthalen-1-ylmethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
3-Amino-1-phenyl-1H-pyrazol-5(4H)-one: This compound has a phenyl group instead of a naphthalen-1-ylmethyl group. It may exhibit different chemical and biological properties due to the difference in the aromatic substituent.
3-Amino-1-(2-naphthyl)-1H-pyrazol-5(4H)-one: This compound has a 2-naphthyl group instead of a naphthalen-1-ylmethyl group. The position of the naphthyl group can influence the compound’s reactivity and interactions with biological targets.
Uniqueness: The presence of the naphthalen-1-ylmethyl group in 3-Amino-1-(naphthalen-1-ylmethyl)-1H-pyrazol-5(4H)-one imparts unique steric and electronic properties to the compound. This can affect its reactivity, stability, and interactions with other molecules, making it distinct from similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
51421-11-5 |
|---|---|
Molekularformel |
C14H13N3O |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
5-amino-2-(naphthalen-1-ylmethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C14H13N3O/c15-13-8-14(18)17(16-13)9-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,15,16) |
InChI-Schlüssel |
DBYDZADEAMAUNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NN(C1=O)CC2=CC=CC3=CC=CC=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


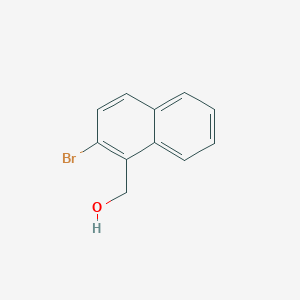
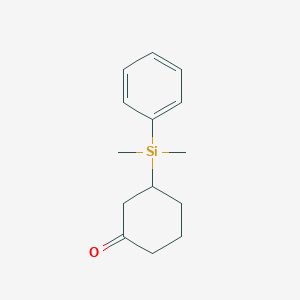
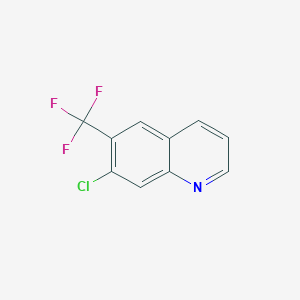




![(1S,3S,5R)-3-((tert-butyldimethylsilyl)oxy)tricyclo[3.2.0.02,7]heptan-6-one](/img/structure/B11873771.png)
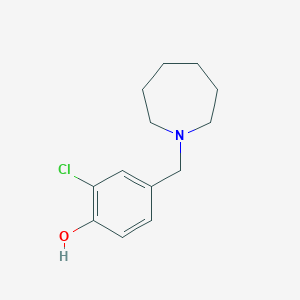
![3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11873788.png)


